molecular formula C8H9BrN2O2 B8808790 4-Bromo-N-methoxy-N-methylpicolinamide

4-Bromo-N-methoxy-N-methylpicolinamide

Cat. No.: B8808790
M. Wt: 245.07 g/mol
InChI Key: GUXAAXFFFZOESV-UHFFFAOYSA-N
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Description

4-Bromo-N-methoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3

InChI Key

GUXAAXFFFZOESV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC=CC(=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of commercially-available 4-bromopicolinic acid (10.0 g, 49.5 mmole) in 200 mL of anhydrous THF at room temperature is added N,O-hydroxylamine hydrochloride (4.83 g, 49.5 mmol), triethylamine (6.9 mL, 49.5 mmol), carbonyl diimidazole (CDl) (12.0 g, 74.3 mmol) and N,N-dimethyl amino pyridine (DMAP) (20 mg, 0.16 mmol). After stirring at room temperature for 4 hours, an aliquot is taken and injected on LC-MS to check the reaction progress. Upon completion of the reaction, the reaction mixture is quenched with 100 mL of water and extracted with 2×150 mL of ethyl acetate. The combined organic layers are concentrated and purified by chromatography (hexanes 95%, EtOAc 5% step gradient) to give 4-bromo-pyridine-2-carboxylic acid methoxy-methyl-amide (1) as a thick yellow oil (10.4 g, yield 86%) MS ES+247.02.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
N,O-hydroxylamine hydrochloride
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethyl amino pyridine
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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